tert-Butyl 1-acetylcyclopropanecarboxylate
Overview
Description
“tert-Butyl 1-acetylcyclopropanecarboxylate” is a chemical compound with the CAS Number: 102540-66-9 and a molecular weight of 184.24 . Its IUPAC name is tert-butyl 1-acetylcyclopropane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 1-acetylcyclopropanecarboxylate” is 1S/C10H16O3/c1-7(11)10(5-6-10)8(12)13-9(2,3)4/h5-6H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“tert-Butyl 1-acetylcyclopropanecarboxylate” has a molecular weight of 184.24 .Scientific Research Applications
- Application : In peptide chemistry, this compound serves as a protecting group for amino acids. By temporarily blocking the carboxyl group, it prevents unwanted reactions during peptide chain assembly. Researchers employ tert-butyl esters due to their stability and ease of removal when needed .
Peptide Synthesis and Amino Acid Protection
These applications highlight the versatility and importance of tert-Butyl 1-acetylcyclopropanecarboxylate in scientific research. Researchers continue to explore its potential across diverse disciplines, leveraging its unique structural features for innovative solutions. If you need further details or additional applications, feel free to ask
properties
IUPAC Name |
tert-butyl 1-acetylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)10(5-6-10)8(12)13-9(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPNOGPKTZGTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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